molecular formula C18H19N3O B8712693 3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide

3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide

Cat. No.: B8712693
M. Wt: 293.4 g/mol
InChI Key: HCTIQGWFLUUIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-dimethylaminomethyl-benzylamine and 3-cyanobenzoyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-dimethylaminomethyl-benzylamine is reacted with 3-cyanobenzoyl chloride in an organic solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Possible applications in drug development and pharmaceutical research.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-dimethylaminomethyl-benzyl)-benzamide: Lacks the cyano group.

    3-cyano-N-benzyl-benzamide: Lacks the dimethylaminomethyl group.

    4-dimethylaminomethyl-benzylamine: Precursor in the synthesis.

Uniqueness

The presence of both the cyano and dimethylaminomethyl groups in 3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide may confer unique chemical properties, such as increased reactivity or specific binding interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide

InChI

InChI=1S/C18H19N3O/c1-21(2)13-15-8-6-14(7-9-15)12-20-18(22)17-5-3-4-16(10-17)11-19/h3-10H,12-13H2,1-2H3,(H,20,22)

InChI Key

HCTIQGWFLUUIAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 9d from 4-dimethylaminomethyl-benzylamine, 3-cyanobenzoylchloride and triethylamine in methylene chloride.
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Synthesis routes and methods II

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